2-(Benzylamino)propane-1,3-diol

Description

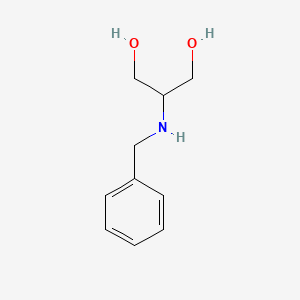

2-(Benzylamino)propane-1,3-diol is a substituted propane-1,3-diol derivative featuring a benzylamino group (-NH-CH₂C₆H₅) at the 2-position. Its structure combines hydrophilic (diol) and hydrophobic (benzyl) moieties, enabling interactions with diverse biological targets.

Properties

CAS No. |

124613-28-1 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(benzylamino)propane-1,3-diol |

InChI |

InChI=1S/C10H15NO2/c12-7-10(8-13)11-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |

InChI Key |

VTZUQTNKNVREQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

The most conventional method involves the direct amination of propane-1,3-diol derivatives, specifically targeting the formation of the benzylamino group. This approach typically proceeds via nucleophilic substitution or reductive amination.

Procedure

- Starting Material: Propane-1,3-diol or its derivatives, such as propane-1,3-diacetate or propane-1,3-dichloride.

- Reagents: Benzylamine or benzyl derivatives, with catalysts or reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Reaction Conditions: Mild heating under inert atmosphere, often in solvents like ethanol or methanol.

Example

A typical synthesis involves reacting propane-1,3-dichloride with benzylamine in the presence of a base (e.g., sodium hydroxide) followed by reduction:

Propane-1,3-dichloride + Benzylamine → 2-(Benzylamino)propane-1,3-diol

This method is well-documented in patent literature, such as WO2014136047A2, which describes converting intermediates like acetylated derivatives into amino alcohols via hydrolysis and amination steps.

Reductive Amination of Propane-1,3-dione or Propane-1,3-diacetone

Reaction Pathway

Reductive amination provides an efficient route by reacting a keto or aldehyde precursor with benzylamine under reductive conditions.

Procedure

- Starting Material: Propane-1,3-dione or its derivatives.

- Reagents: Benzylamine, reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium or Raney nickel.

- Reaction Conditions: Acidic or neutral pH, room temperature to mild heating, under hydrogen atmosphere or with hydride donors.

Research Findings

In a study by US5998669A, the synthesis involved reacting 1,3-dihydroxyacetone dimer with amines, followed by reduction with palladium catalysts, producing amino diols with high selectivity.

Sample Reaction

1,3-Dihydroxyacetone + Benzylamine → this compound (via reduction)

This method offers high yields and purity, especially when using catalytic hydrogenation under controlled conditions.

Catalytic Hydrogenation of N-Acyl or N-Substituted Precursors

Reaction Pathway

Hydrogenation of N-acyl derivatives or nitro precursors can lead to amino alcohols, including this compound.

Procedure

- Starting Material: N-Benzyl derivatives or nitro compounds.

- Catalysts: Palladium hydroxide on carbon (Pd(OH)₂/C), Raney nickel.

- Reaction Conditions: Hydrogen pressure (often 40 psi), temperature 25-50°C, in solvents like ethanol or methanol.

Experimental Data

A notable example involves the hydrogenation of benzyl-protected intermediates in ethanol with Pd(OH)₂/C catalyst, achieving complete conversion to the amino alcohol within 18 hours.

Reaction Scheme

N-Benzyl-protected precursor + H₂ (gas) → this compound

Synthesis via Nucleophilic Substitution on Protected Intermediates

Reaction Pathway

Protection of hydroxyl groups followed by nucleophilic substitution of halogenated intermediates with benzylamine is another viable route.

Procedure

Notes

This method enables regioselective substitution and is adaptable for large-scale synthesis, as demonstrated in patent WO2014136047A2.

Summary of Preparation Methods: Data Table

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Benzylamino)propane-1,3-diol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis

Mechanism of Action

The mechanism of action of 2-(Benzylamino)propane-1,3-diol involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-(Benzylamino)propane-1,3-diol, highlighting differences in substituents and functional groups:

Lipophilicity and Bioavailability

- This compound: Moderate lipophilicity due to the benzyl group, enhancing membrane permeability compared to Serinol .

- Fingolimod : Higher lipophilicity from the 4-octylphenyl chain enables blood-brain barrier penetration, critical for its action on sphingosine-1-phosphate receptors .

- 2-(Dibenzylamino)propane-1,3-diol: Increased lipophilicity may improve CNS targeting but could reduce solubility .

Stability and Reactivity

- Hydrolytic Stability: The benzylamino group in this compound is more stable under acidic conditions compared to Schiff base derivatives (e.g., ), which hydrolyze readily .

- Thermal Stability: Propane-1,3-diol derivatives with aromatic substituents (e.g., 2-(4-propylphenyl)propane-1,3-diol in ) decompose above 200°C, similar to the benzylamino analog .

Biological Activity

2-(Benzylamino)propane-1,3-diol, a compound with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzylamino group attached to a propane-1,3-diol backbone. The structural representation is crucial for understanding its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 181.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| LogP | Not available |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Serine Proteases : Compounds similar to this compound have shown the ability to modulate the activity of serine proteases like thrombin, which plays a critical role in blood coagulation and hemostasis .

- Anticancer Properties : Some studies suggest that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, potentially triggering apoptosis and inhibiting tumor growth .

- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may offer neuroprotective benefits, although specific data on this compound is limited.

Anticancer Activity

A study focusing on the cytotoxic effects of related compounds demonstrated significant antitumor efficacy in vivo. For instance, a derivative exhibited robust anticancer activity against human acute myeloid leukemia (AML) models when combined with standard chemotherapy agents like cytarabine .

Thrombin Inhibition

Research has shown that certain benzylamine derivatives can inhibit thrombin activity effectively. This inhibition can lead to reduced platelet aggregation and enhanced hemostatic properties, making it a candidate for therapeutic applications in coagulation disorders .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.